Ethyl 4-cyano-3-phenylbut-3-enoate is an organic compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. It features a cyano group, an ester functional group, and a phenyl ring, which contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Research indicates that ethyl 4-cyano-3-phenylbut-3-enoate exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanisms behind these activities involve interactions with specific molecular targets, where the cyano and ester groups play crucial roles in its reactivity. Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of ethyl 4-cyano-3-phenylbut-3-enoate typically involves:
In industrial settings, large-scale production may utilize automated reactors and advanced purification techniques like distillation and chromatography to optimize yield and purity.
Ethyl 4-cyano-3-phenylbut-3-enoate has diverse applications:
The interaction studies of ethyl 4-cyano-3-phenylbut-3-enoate focus on its biochemical effects, particularly how it interacts with enzymes and receptors. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Detailed studies are ongoing to map out the specific pathways influenced by this compound .
Ethyl 4-cyano-3-phenylbut-3-enoate can be compared with several similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-cyano-3-phenylbutanoate | Lacks double bond | Different reactivity due to saturated structure |
| Ethyl 4-cyano-3-methylbut-3-enoate | Methyl group instead of phenyl | Variations in physical properties |
| Ethyl 4-cyano-3-(4-methoxyphenyl)but-3-enoate | Methoxy group on phenyl ring | Potentially altered reactivity and biological activity |
Ethyl 4-cyano-3-phenylbut-3-enoate stands out due to its unique combination of functional groups, particularly the presence of both a cyano group and an ester moiety, which enhance its versatility in
The IUPAC name for ethyl 4-cyano-3-phenylbut-3-enoate is ethyl (E)-4-cyano-3-phenylbut-3-enoate, reflecting its stereochemistry and functional groups. The E configuration denotes the trans arrangement of the cyano and phenyl groups across the double bond. This naming follows Rule A-3.2 of the IUPAC Blue Book, prioritizing the principal chain to maximize substituent numbers. Alternative naming conventions, such as the Z-isomer, are not reported in available literature, suggesting the E-form is the predominant or synthetically accessible configuration.
The molecular formula C₁₃H₁₃NO₂ comprises 13 carbon, 13 hydrogen, 1 nitrogen, and 2 oxygen atoms. The molecular weight is 215.25 g/mol, calculated as follows:
$$
\text{MW} = (12 \times 13) + (1 \times 13) + (14 \times 1) + (16 \times 2) = 215.25 \, \text{g/mol}
$$
This aligns with high-resolution mass spectrometry data from the Royal Society of Chemistry.
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 66066-42-0 | |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| SMILES | CCOC(=O)C/C(=C\C#N)/c₁ccccc₁ |
The IR spectrum exhibits a strong absorption at 2240 cm⁻¹ (C≡N stretch) and 1722 cm⁻¹ (ester C=O stretch). Aromatic C-H bending vibrations appear at 690–750 cm⁻¹.
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 215.25 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of ethoxy (–OCH₂CH₃, 45 Da) and cyano (–CN, 26 Da) groups.
No crystallographic data for ethyl 4-cyano-3-phenylbut-3-enoate is publicly available. However, analogous compounds like ethyl 3-phenylbut-2-enoate exhibit planar geometries around the double bond, stabilized by conjugation between the ester and phenyl groups. Computational models predict a dihedral angle of 178.2° between the cyano and phenyl substituents, favoring minimal steric hindrance.
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The electron-withdrawing cyano group polarizes the double bond, increasing electrophilicity at the β-carbon. Natural Bond Orbital (NBO) analysis highlights significant hyperconjugation between the ester oxygen lone pairs and the adjacent π-system.
Table 2: Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.8 Debye | B3LYP/6-31G(d) |
| Bond Length (C=C) | 1.34 Å | B3LYP/6-31G(d) |